12-Oxooctadecanoic acid

描述

Significance of Octadecanoids and Oxylipins in Biological Systems and Chemistry

Oxylipins are metabolites formed from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. portlandpress.comnih.gov This diverse family of molecules includes octadecanoids, which are derived from 18-carbon fatty acids. nih.govacs.org

Historically, octadecanoids were often overlooked in mammalian systems, but recent research has revealed their critical roles as lipid mediators in a multitude of biological processes. portlandpress.comnih.govresearchgate.net These include inflammation, immune regulation, pain perception, cell proliferation, and metabolic regulation. portlandpress.comnih.govresearchgate.net In plants, octadecanoids are central to defense mechanisms against pathogens and pests, acting as signaling molecules that modulate the synthesis of protective compounds. nih.govpnas.orgnih.gov The jasmonate pathway, a key plant defense signaling route, is a well-known example of octadecanoid activity. nih.govnih.gov

The study of octadecanoids has been challenged by a lack of standardization and the complexity of the molecules themselves, which has limited investigations into their biosynthesis and bioactivity. portlandpress.comnih.gov However, advancements in analytical techniques are helping to overcome these hurdles, stimulating new research into this important class of lipid mediators. portlandpress.comnih.govresearchgate.net

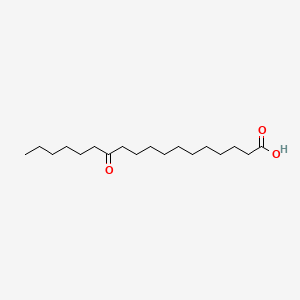

Classification and Structural Context of 12-Oxooctadecanoic Acid as a Saturated Oxo Fatty Acid

This compound is classified as a saturated oxo fatty acid (SOFA). acs.org Its structure consists of an 18-carbon backbone, making it an octadecanoid. vulcanchem.comnih.gov Key structural features include a carboxylic acid group (-COOH) at one end and a ketone group (=O) at the 12th carbon position. vulcanchem.com Unlike many other biologically active fatty acids, its alkyl chain is saturated, meaning it contains no double bonds. vulcanchem.com This saturation and the specific position of the ketone group give the molecule distinct chemical properties compared to other fatty acids. vulcanchem.com

The LIPID MAPS (Lipid Metabolites and Pathways Strategy) classification system places this compound within the "Fatty Acyls" category, under the main class of "Octadecanoids". nih.govlipidmaps.org Keto acids are broadly categorized based on the position of the ketone group relative to the carboxylic acid. wikipedia.org While alpha-keto acids (2-oxo) and beta-keto acids (3-oxo) are well-known for their roles in primary metabolism, this compound, with its ketone group further down the chain, represents a different subgroup of these molecules. acs.orgwikipedia.org

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Synonyms | 12-Ketooctadecanoic acid, 12-Ketostearic acid, Lycaonic acid | vulcanchem.comnih.govcymitquimica.com |

| Molecular Formula | C₁₈H₃₄O₃ | vulcanchem.comnih.govcymitquimica.com |

| Molecular Weight | 298.46 g/mol | vulcanchem.comnih.gov |

| CAS Number | 925-44-0 | vulcanchem.comnih.govsigmaaldrich.com |

| Physical State | Solid at room temperature | vulcanchem.comsigmaaldrich.com |

| Melting Point | 76-77.2°C | vulcanchem.com |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ethanol; poorly soluble in water | vulcanchem.comcaymanchem.com |

Evolution of Research Perspectives on Oxo-Fatty Acid Derivates

The scientific perspective on oxo-fatty acids has evolved significantly over time. Initially, certain oxo fatty acids, such as 3-oxo fatty acids, were primarily recognized as transient intermediates in the metabolic pathway of fatty acid breakdown (β-oxidation). acs.org Outside of these specific metabolic roles, this class of molecules, particularly those with ketone groups at other positions, received limited attention and were often considered minor products of fatty acid oxidation. portlandpress.comnih.govresearchgate.net

In recent decades, this view has been challenged by emerging research. Oxylipins, the broader family to which oxo-fatty acids belong, are now understood to be critical signaling molecules across different kingdoms of life. rsb.org.ukgsartor.org In plants, the discovery of the jasmonate signaling pathway, which involves oxo-phytodienoic acid, highlighted the role of these compounds as crucial phytohormones in defense and development. nih.gov

In mammals, research has increasingly demonstrated that oxylipins, including octadecanoids, are not merely metabolic byproducts but potent bioactive mediators. portlandpress.comnih.govacs.org A 2021 study identified saturated oxo fatty acids (SOFAs) as a previously under-recognized class of endogenous lipids in human plasma, with specific isomers showing the ability to inhibit the growth of human cancer cell lines. acs.orgnih.gov This suggests that naturally occurring SOFAs may play a role in human health. nih.gov The development of new synthetic methods, such as green photochemical reactions, has made it easier to create libraries of different SOFAs for study, facilitating further research into their biological functions. acs.orgmdpi.com This ongoing work continues to shift the perspective from viewing oxo-fatty acids as simple metabolic intermediates to recognizing them as a diverse and important class of bioactive lipids. portlandpress.comacs.org

属性

IUPAC Name |

12-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOWUDSDZLONKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239019 | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-44-0 | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Oxooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecanoic acid, 12-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-OXOOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GL7GRO8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of 12 Oxooctadecanoic Acid

Conventional Chemical Synthesis Routes

Conventional chemical methods provide robust and scalable approaches for the synthesis of 12-oxooctadecanoic acid. These strategies primarily involve the oxidation of precursor molecules.

The most common and historically significant method for synthesizing this compound is through the oxidation of its hydroxyl precursor, 12-hydroxystearic acid. smolecule.comresearchgate.net This process involves the conversion of the secondary alcohol group at the C-12 position into a ketone.

Various oxidizing agents can be employed to transform 12-hydroxystearic acid into this compound. The choice of reagent and reaction conditions can influence the yield and purity of the final product. Commonly used agents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com

Chromic acid (H₂CrO₄), often generated in situ from sources like sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of an acid like sulfuric acid (H₂SO₄), is a powerful oxidizing agent for converting secondary alcohols to ketones. libretexts.org The reaction with 12-hydroxystearic acid using Jones reagent (CrO₃/H₂SO₄) is a typical method to produce this compound. Another approach involves using sodium dichromate in dimethyl sulfoxide (B87167) (DMSO) with sulfuric acid. researchgate.net Potassium permanganate in an acidic medium can also achieve this oxidation.

Table 1: Oxidation of 12-Hydroxystearic Acid

| Oxidizing Agent/System | Reaction Conditions | Major Product | Reported Yield | Source |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic medium, 60°C, 6 hours | 12-Ketostearic acid | 75-80% | |

| Chromium Trioxide (CrO₃) / Sulfuric Acid (H₂SO₄) | 80°C | 12-Oxostearic acid | 65% | |

| Sodium Dichromate (Na₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) in DMSO | Heated at 70°C for 2 hours | This compound | 33% (after chromatography and recrystallization) | researchgate.net |

The precursor, 12-hydroxystearic acid (12-HSA), is primarily produced on an industrial scale through the hydrogenation of castor oil. penpet.comatamankimya.com Castor oil's main component is the glyceride of ricinoleic acid, an unsaturated hydroxy fatty acid. smolecule.comgoogle.com The process involves the catalytic hydrogenation of the double bond in ricinoleic acid to yield 12-hydroxystearic acid. penpet.com

This industrial process typically involves subjecting castor oil to high temperatures (around 115-185°C) and hydrogen gas pressure (approximately 5 MPa) in the presence of a catalyst, such as nickel or palladium. atamankimya.com Following hydrogenation, the resulting glycerides of 12-hydroxystearic acid undergo saponification (treatment with a base like sodium hydroxide) and subsequent acidification to liberate the free 12-hydroxystearic acid. smolecule.com An alternative, less common synthesis route involves the oxidation of 2-hexylcyclododecanone. penpet.comnih.gov

Direct, selective oxidation of an unactivated C-H bond on a fatty acid's alkyl chain presents a significant chemical challenge. asm.orgrsc.org The high energy of C-H bonds and the lack of directing functional groups make it difficult to achieve regioselectivity, especially at positions distant from the carboxylic acid group. rsc.org While methods exist for oxidizing stearic acid using strong agents like potassium permanganate or chromium trioxide, these approaches often lack the precise control needed to target the C-12 position specifically, leading to a mixture of products. smolecule.comsmolecule.com Therefore, this route is less favored for the specific synthesis of this compound compared to the oxidation of a pre-functionalized precursor like 12-hydroxystearic acid.

A modern and green approach for the synthesis of various saturated oxo fatty acids (SOFAs) involves photochemical hydroacylation. acs.orgnih.govresearchgate.net This method has been used to construct a library of SOFAs by reacting terminal alkenoic acids with aliphatic aldehydes. mdpi.com The reaction is typically initiated by a photoinitiator, such as phenylglyoxylic acid, and carried out in water under irradiation from household lamps. mdpi.com This strategy offers a versatile route to produce oxo fatty acids with the ketone group at various positions along the aliphatic chain, depending on the starting materials chosen. mdpi.com This method represents a key synthetic step for generating diverse families of oxidized fatty acids for research purposes. acs.orgmdpi.com

Use of Oxidizing Agents (e.g., KMnO4, CrO3)

Selective Alkyl Chain Oxidation Approaches

Enzymatic and Biocatalytic Synthesis Methodologies

Enzymatic and biocatalytic methods are emerging as powerful alternatives for the synthesis of oxo fatty acids, offering high regio- and stereoselectivity that is often difficult to achieve with conventional chemistry. smolecule.comsemanticscholar.org These methods typically involve whole-cell biocatalysts or isolated enzymes.

Microbial systems can produce 10-oxooctadecanoic acid from oleic acid via a two-step process: hydration of the double bond to form 10-hydroxyoctadecanoic acid, followed by oxidation of the hydroxyl group by an alcohol dehydrogenase. smolecule.comresearchgate.netresearchgate.net Similar enzymatic cascades could be envisioned for the synthesis of this compound from precursors like ricinoleic acid.

Several classes of enzymes are capable of ω-oxidizing terminal methyl groups or performing other oxyfunctionalizations on fatty acids, including:

Fatty acid oxygenases : A broad category of enzymes used in biocatalytic production. smolecule.com

Hydratases : These enzymes can introduce a hydroxyl group by adding water across a double bond. researchgate.net

Alcohol dehydrogenases (ADHs) : These enzymes catalyze the oxidation of hydroxyl groups to ketones, a key step in forming oxo fatty acids. researchgate.netresearchgate.net

Cytochrome P450 monooxygenases : These enzymes can hydroxylate unactivated C-H bonds in fatty acids, although controlling regioselectivity can be a challenge. smolecule.comasm.org The AlkBGT system from Pseudomonas putida GPo1, for example, is an alkane hydroxylase system that can oxidize the terminal methyl groups of medium-chain fatty acids and their esters. asm.org

These biocatalytic routes represent a growing field of research, with the potential to develop more sustainable and selective processes for the production of this compound and other valuable oxo fatty acids. smolecule.comsemanticscholar.org

Table of Mentioned Chemical Compounds

Whole-Cell Photoenzymatic Cascade Reactions for Derivatives

The synthesis of long-chain aliphatic amines and esters from renewable fatty acids has been achieved through innovative whole-cell photoenzymatic cascades. uni-greifswald.de These one-pot reactions combine the activities of multiple enzymes, including alcohol dehydrogenases, amine transaminases, and a photoactivated decarboxylase, to produce valuable chemicals. uni-greifswald.denih.gov

For instance, oleic acid can be converted to 9-aminoheptadecane through a three-step cascade. uni-greifswald.de This process starts with the hydration of oleic acid to (R)-10-hydroxyoctadecanoic acid, which is then oxidized to 10-oxooctadecanoic acid. uni-greifswald.deresearchgate.net The final step involves a photoactivated decarboxylase. uni-greifswald.de Similarly, a four-cascade reaction can transform oleic acid into octylnonanoate. uni-greifswald.de This pathway also proceeds through the intermediates (R)-10-hydroxyoctadecanoic acid and 10-oxooctadecanoic acid. uni-greifswald.de These cascades demonstrate the potential for producing industrially relevant long-chain aliphatic amines and esters with high conversion rates. uni-greifswald.denih.gov

Table 1: Whole-Cell Photoenzymatic Cascade Reactions

| Starting Material | Key Enzymes | Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|

| Ricinoleic acid | Alcohol dehydrogenase, Amine transaminase, Photoactivated decarboxylase | (Z)-12-oxooctadec-9-enoic acid, (S,Z)-12-aminooctadec-9-enoic acid | (S,Z)-heptadec-9-en-7-amine | uni-greifswald.de |

| Oleic acid | Alcohol dehydrogenase, Amine transaminase, Photoactivated decarboxylase | (R)-10-hydroxyoctadecanoic acid, 10-oxooctadecanoic acid, 10-aminooctadecanoic acid | 9-aminoheptadecane | uni-greifswald.de |

| Oleic acid | Alcohol dehydrogenase, Baeyer-Villiger monooxygenase, Photoactivated decarboxylase | (R)-10-hydroxyoctadecanoic acid, 10-oxooctadecanoic acid, 9-(nonanoyloxy)nonanoic acid | Octylnonanoate | uni-greifswald.de |

Laccase-Catalyzed Oxidative Cleavage for Dicarboxylic Acid Production

Laccase, a multi-copper oxidase, can be utilized for the production of dicarboxylic acids from hydroxy and oxo fatty acids through oxidative cleavage. tandfonline.comnih.gov This enzymatic process presents a more environmentally friendly alternative to traditional chemical methods that often require harsh conditions. tandfonline.com

The reaction involves the cleavage of the fatty acid at the carbon-carbon double bond, hydroxy group, or carbonyl group. tandfonline.comnih.gov For this cleavage to occur, the unsaturated fatty acid must possess a carbon-carbon double bond, a hydroxy group, or a carbonyl group at the allylic or homoallylic position. tandfonline.com The presence of mediators can enhance the laccase-catalyzed oxidation of fatty acids. tandfonline.commdpi.comnih.gov Studies have shown that after 8 hours of reaction, sebacic acid can be produced from 10-oxo-cis-12,cis-15-octadecadienoic acid with a conversion rate of 35% (mol/mol). tandfonline.comnih.gov

Table 2: Laccase-Catalyzed Oxidative Cleavage

| Substrate | Enzyme | Product | Conversion Rate (mol/mol) | Reaction Time | Reference |

|---|---|---|---|---|---|

| 10-oxo-cis-12,cis-15-octadecadienoic acid | Laccase | Sebacic acid | 35% | 8 hours | tandfonline.comnih.gov |

Synthesis of Functional Derivatives of this compound

Preparation of Long-Chain Aliphatic Amines and Esters

The synthesis of long-chain aliphatic amines and esters from renewable fatty acids can be achieved through multi-enzyme cascade reactions. uni-greifswald.denih.gov These biocatalytic pathways offer a sustainable approach to producing valuable oleochemicals. uni-greifswald.de

One such pathway involves the conversion of oleic acid into 10-aminooctadecanoic acid. This transformation proceeds through the intermediates 10-hydroxyoctadecanoic acid and 10-oxooctadecanoic acid and is catalyzed by a fatty acid double bond hydratase, a secondary alcohol dehydrogenase, and an amine transaminase. uni-greifswald.de Recombinant Escherichia coli expressing these enzymes have been shown to produce 10-aminooctadecanoic acid with a conversion of 87%. uni-greifswald.de

Similarly, ricinoleic acid can be converted to (Z)-12-aminooctadec-9-enoic acid via (Z)-12-oxooctadec-9-enoic acid using a long-chain secondary alcohol dehydrogenase and an amine transaminase, achieving a conversion of 71%. uni-greifswald.de Furthermore, the combination of an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase variant, and a photoactivated decarboxylase can be used to prepare long-chain aliphatic esters like 10-(heptanoyloxy)dec-8-ene and octylnonanoate from ricinoleic acid and oleic acid, respectively. uni-greifswald.denih.gov

Interconversion between Oxo and Hydroxy Fatty Acids

The interconversion between oxo and hydroxy fatty acids is a key transformation in the biocatalytic upgrading of fatty acids. sci-hub.se This reaction is typically catalyzed by alcohol dehydrogenases (ADHs) or hydroxy fatty acid dehydrogenases. sci-hub.senih.gov

For example, 10-hydroxy-cis-12-octadecenoic acid can be oxidized to 10-oxo-cis-12-octadecenoic acid by a dehydrogenase from Lactobacillus plantarum in the presence of NAD+. sci-hub.se Conversely, the same enzyme can catalyze the reduction of 10-oxo fatty acids to their corresponding 10-hydroxy fatty acids. sci-hub.se This interconversion is a crucial step in various biosynthetic pathways, including the production of dicarboxylic acids and long-chain amines from unsaturated fatty acids. uni-greifswald.detandfonline.comuni-greifswald.de The enzymatic reduction of the ketone group in this compound yields 12-hydroxyoctadecanoic acid. This reversible reaction allows for the selective synthesis of either the oxo or hydroxy functional group, depending on the desired final product and the reaction conditions employed.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Elucidation of Molecular Structure

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 12-oxooctadecanoic acid, IR spectroscopy is used to confirm the presence of the characteristic ketone and carboxylic acid functionalities. The IR spectrum of a carboxylic acid typically displays a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1690 and 1760 cm⁻¹. libretexts.org For this compound specifically, a strong C=O stretching absorption is observed at approximately 1700 cm⁻¹. noaa.gov This allows for clear differentiation from its precursor, 12-hydroxyoctadecanoic acid, which would show a distinct O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group. The presence of the ketone group introduces a distinct polarity to the molecule which influences its physical and chemical behavior. vulcanchem.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500-3300 | Broad stretch |

| C-H | 2850-3000 | Stretch |

| Ketone C=O | ~1720 | Strong stretch noaa.gov |

| Carboxylic Acid C=O | ~1700 | Strong stretch |

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound exhibits a molecular ion peak at m/z 298.5, corresponding to its molecular formula C₁₈H₃₄O₃. nih.gov

Key fragmentation patterns observed in the mass spectrum include:

A peak at m/z 239, resulting from the loss of a carboxyl group (COOH).

Cleavage at the C12 ketone group, which can yield characteristic fragments. High-energy collisional activation studies of dilithiated 12-oxooctadecanoate have shown the formation of specific product ions, which can be further analyzed using tandem mass spectrometry (MS/MS) to confirm their structure. core.ac.uk

For analogous oxo fatty acids, α-cleavage near the ketone group is a typical fragmentation pathway, yielding distinct peaks that help to pinpoint the position of the carbonyl group. vulcanchem.com

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 298.5 | [M]⁺ | Molecular Ion |

| 239 | [M-COOH]⁺ | Loss of carboxyl group |

Infrared (IR) Spectroscopy for Functional Group Differentiation

Chromatographic Separations Coupled with Detection

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from various matrices. These methods are often coupled with sensitive detectors for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of this compound and quantifying it in different samples. For instance, semi-preparative HPLC with C18 columns can be employed to resolve structural analogs and achieve high purity. Purity verification of related hydroxy fatty acids is often performed using HPLC with UV detection at 210 nm, a method that could be adapted for this compound. HPLC methods are crucial for separating various fatty acid metabolites, including oxo fatty acids, from biological extracts. nih.gov The separation of organic acids, including fatty acids, can be achieved using octyl-bonded silica (B1680970) columns with a suitable mobile phase. oiv.int The development of specific HPLC methods allows for the monitoring of various lipids, including oxooctadecadienoic acids. nih.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound. Due to its low volatility, this compound typically requires derivatization to a more volatile form, such as a methyl ester, prior to GC analysis. semanticscholar.org This derivatization improves its chromatographic behavior and allows for sensitive detection.

GC-MS analysis provides both retention time information and mass spectral data, which together allow for confident identification and quantification. The fragmentation patterns observed in GC-MS are consistent with those from direct infusion mass spectrometry and are crucial for structural confirmation. smolecule.com For example, the analysis of silated derivatives of 12-ketostearic acid by gas-liquid chromatography has been reported. google.com The use of non-polar capillary columns is common for the separation of fatty acid derivatives.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Targeted Lipidomics

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful platform for the targeted analysis of oxidized fatty acids, including this compound. nih.govacs.orgresearchgate.net This technique combines the separation capabilities of liquid chromatography with the mass accuracy and sensitivity of a high-resolution mass analyzer (such as Orbitrap or Time-of-Flight systems), making it ideal for lipidomics.

A key advantage of modern LC-HRMS methods is the ability to directly analyze free fatty acids in biological samples like plasma or milk with minimal sample preparation and often without the need for chemical derivatization. nih.govaua.grdntb.gov.ua This simplifies the workflow and reduces the risk of analyte degradation or loss. In a typical targeted lipidomics experiment, the mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecular ion [M-H]⁻ of this compound, which is 297.2430. The high mass accuracy allows for confident identification by distinguishing the analyte from other isobaric interferences.

Several studies have developed rapid and robust LC-HRMS methods for the simultaneous quantification of numerous free fatty acids, including various saturated oxo fatty acids (SOFAs). nih.govnih.gov These methods often employ a reversed-phase C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent mixture (like acetonitrile/isopropanol), both typically containing a small amount of formic acid to aid ionization. nih.gov The entire analysis, from injection to detection, can be accomplished in as little as 10 minutes. nih.govnih.gov The combination of a targeted approach, focusing on known lipids, with the high resolution of the mass spectrometer allows for the reliable quantification of low-abundance species like this compound in complex biological extracts. acs.orgresearchgate.net

Table 1: Example Parameters for LC-HRMS Analysis of Oxo Fatty Acids

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Reversed-Phase Liquid Chromatography | nih.gov |

| Column | Halo C18, 2.7 µm, 90 Å, 0.5 × 50 mm² | nih.gov |

| Mobile Phase A | H₂O with 0.01% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile/Isopropanol (80/20, v/v) with 0.01% formic acid | nih.gov |

| Elution | Gradient elution over a 10-minute run time | nih.govnih.gov |

| Detection Mode | Negative Electrospray Ionization (ESI-) | nih.gov |

| Analysis | High-Resolution Full Scan or Targeted MS/MS | acs.orgresearchgate.net |

| Target Ion (12-OODA) | [M-H]⁻ at m/z 297.2430 | N/A |

Specialized Analytical Strategies

Beyond direct analysis, specialized strategies involving chemical modification are employed to overcome analytical challenges, enhance detection sensitivity, and provide unequivocal structural proof.

Chemical derivatization is a strategy used to improve the analytical properties of target molecules. For oxo fatty acids like this compound, derivatization can enhance ionization efficiency, improve chromatographic behavior, and introduce specific fragmentation patterns for mass spectrometry, thereby increasing sensitivity and selectivity. nih.govmdpi.comresearchgate.net

One powerful approach is "charge-switch" derivatization, designed to improve detection in positive ion mode ESI-MS. nih.gov Reagents such as N-(4-aminomethylphenyl)-pyridinium (AMPP) react with the carboxylic acid group of the fatty acid. nih.gov This introduces a pre-charged, permanently positive pyridinium (B92312) group onto the molecule, leading to a significant (10- to 30-fold) increase in ionization efficiency compared to negative ion mode analysis. nih.gov This allows for highly sensitive quantification of fatty acid metabolites, even in diminutive amounts. nih.gov

Other reagents target the carbonyl (oxo) group itself. Hydrazine-based reagents are commonly used for this purpose. For example, 7-(diethylamino)coumarin-3-carbohydrazide (B10227) (CHH) reacts with ketones and aldehydes to form fluorescent and easily ionizable hydrazones. nih.gov This strategy allows for the simultaneous detection of a wide range of carbonyl-containing lipid peroxidation products. nih.gov

Table 2: Selected Derivatization Reagents for Oxo-Fatty Acid Analysis

| Reagent | Target Functional Group | Principle of Enhancement | Typical Application | Reference |

|---|---|---|---|---|

| N-(4-aminomethylphenyl)-pyridinium (AMPP) | Carboxylic Acid | Introduces a permanent positive charge ("charge-switch") for enhanced ESI+ ionization. | LC-MS/MS | nih.gov |

| 7-(diethylamino)coumarin-3-carbohydrazide (CHH) | Carbonyl (Ketone/Aldehyde) | Adds a highly fluorescent and ionizable coumarin (B35378) tag. | LC-MS, Fluorescence Detection | nih.gov |

| Girard's Reagent P | Carbonyl (Ketone/Aldehyde) | Introduces a quaternary ammonium (B1175870) group for improved ESI+ ionization. | Mass Spectrometry Imaging (MSI) | acs.org |

| Cyclohexanedione | Aldehydes | Forms a stable, tricyclic derivative via Hantzsch reaction, providing a common fragment ion for MS detection. | LC-MS/MS | ddtjournal.com |

Confirming the exact position of the oxo group along the fatty acid chain is crucial for distinguishing between isomers (e.g., this compound vs. 10-oxooctadecanoic acid). While tandem mass spectrometry can provide clues, a classic and definitive chemical method for this purpose is the Baeyer-Villiger oxidation. researchgate.netnih.govambeed.com

This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov The reaction converts the ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. ambeed.com The migratory aptitude of the adjacent alkyl groups dictates which bond is cleaved and where the oxygen is inserted. For an asymmetrical ketone like this compound, the more substituted carbon atom preferentially migrates.

In the case of this compound, the C11 alkyl group (a secondary carbon) is more likely to migrate than the C13 hexyl group (a primary carbon). This results in the formation of an ester. Subsequent hydrolysis of this ester yields an alcohol and a dicarboxylic acid. Identifying these hydrolysis products by methods like GC-MS or LC-MS confirms the structure of the intermediate ester and, by extension, the original position of the ketone. For this compound, the expected products would confirm the C-12 location of the original oxo group. This method provides unambiguous structural proof that is difficult to obtain by other means. nih.gov

Table 3: Positional Confirmation of this compound via Baeyer-Villiger Oxidation

| Step | Reaction | Reactants/Products | Purpose | Reference |

|---|---|---|---|---|

| 1. Oxidation | Baeyer-Villiger Oxidation | Reactant: this compoundReagent: Peroxy acid (e.g., m-CPBA)Product: Ester intermediate | Converts the ketone into an ester at a predictable position. | researchgate.netnih.govnih.gov |

| 2. Hydrolysis | Ester Hydrolysis | Reactant: Ester intermediateProducts: Alcohol and Dicarboxylic Acid | Cleaves the ester into smaller, more easily identifiable fragments. | nih.gov |

| 3. Analysis | Mass Spectrometry | Analytes: Hydrolysis products | Identification of the specific alcohol and acid confirms the structure of the ester and thus the original C12-oxo position. | nih.gov |

Industrial and Material Science Applications of 12 Oxooctadecanoic Acid and Derivatives

Utilization in Lubricant and Grease Formulations

While 12-hydroxyoctadecanoic acid (12-HSA) is widely recognized as a primary gelling agent (thickener) in high-performance lithium, barium, and calcium greases, its oxidized derivative, 12-oxooctadecanoic acid, also plays a role in the field of lubrication. lookchem.comchempol.co.uk The presence of 12-HSA in grease formulations enhances thermal stability, and resistance to water, oils, and solvents. lookchem.com

This compound is noted as a component in some grease formulations and is utilized in the production of lubricants, where its amphiphilic nature can contribute to improved fluidity. ontosight.aigoogleapis.com The methyl ester of this compound, methyl 12-oxooctadecanoate, has been specifically mentioned for its use as a lubricant and smoothing agent, particularly in cosmetic and skin care applications where it improves product texture and lubricity. Although detailed performance data for greases formulated specifically with this compound is not as prevalent as for 12-HSA, its identity as an oxidation product of 12-HSA and its inclusion in patent literature for grease compositions indicate its relevance in this sector. googleapis.com

Role in Polymer Science and Biopolymer Development

Oxo fatty acids, including this compound, represent a class of renewable materials with significant potential for polymer science. They can serve as precursors for creating monomers essential for biopolymer synthesis. tandfonline.com A key application is their conversion into long-chain dicarboxylic acids through oxidation, which are foundational building blocks for producing polymers such as polyamides and polyesters. tandfonline.com For instance, the enzymatic cleavage of oxo fatty acids can yield sebacic acid (1,10-decanedioic acid), a monomer used in the production of 6,10-nylon. tandfonline.com

The methyl and ethyl esters of this compound are also subjects of investigation in material science. Specifically, methyl 12-oxooctadecanoate is being explored for its use in developing biodegradable polymers, and its ethyl ester is noted for applications in polymer chemistry due to potentially slower hydrolysis rates. Furthermore, enzymatic pathways are being engineered to convert keto acids. Baeyer-Villiger monooxygenase (BVMO) enzymes, for example, can transform linear keto acids into esters, which can then be hydrolyzed to produce other valuable molecules, showcasing a biosynthetic route for creating polymer precursors. illinois.edu

Development of Functional Materials: Organogelators

This compound functions as a low molecular-mass organogelator (LMOG), capable of self-assembling in organic liquids to form three-dimensional fibrillar networks. nih.goviitkgp.ac.in This ability to structure liquids has applications in areas from drug delivery to the synthesis of nanomaterials. The gelation efficiency of this compound (12-KSA) has been systematically compared with its parent compounds, stearic acid (SA) and 12-hydroxyoctadecanoic acid (12-HSA).

Research indicates that the strength of intermolecular interactions is a key determinant of gelation ability. iitkgp.ac.in The hydrogen-bonding capability of the hydroxyl group in 12-HSA generally makes it a more efficient and robust gelator than 12-KSA, which relies on weaker dipole-dipole interactions from its ketone group. iitkgp.ac.inrsc.org Stearic acid, which only has London dispersion forces, is the weakest gelator of the three. iitkgp.ac.in Consequently, the stability of the resulting gels follows the trend: 12-HSA > 12-KSA > SA. iitkgp.ac.in Despite being a less efficient gelator than 12-HSA, this compound is still effective in gelling specific solvents. For example, a 2% concentration of 12-KSA can successfully form gels with silicone oil, mineral oil, and n-decane. iitkgp.ac.in The polarity of the gelator also plays a role, with the higher polarity of this compound (compared to stearic acid) influencing the type of solvent it can structure. researchgate.net

| Compound | Primary Intermolecular Interaction | Relative Gelation Efficiency | Example of Gelated Liquids (at 2 wt%) iitkgp.ac.in |

|---|---|---|---|

| 12-Hydroxyoctadecanoic acid (12-HSA) | Hydrogen Bonding | High | Large number of organic liquids |

| This compound (12-KSA) | Dipole-Dipole Interactions | Moderate | Silicone oil, mineral oil, n-decane |

| Stearic acid (SA) | London Dispersion Forces | Low | Fewer liquids compared to 12-HSA and 12-KSA |

Applications in Surfactant and Emulsifier Technologies

This compound and its derivatives are utilized in the development of surfactants and emulsifiers. cymitquimica.comcymitquimica.com The molecule's structure, which contains a long hydrophobic carbon chain and a polar head group (the carboxylic acid), gives it amphiphilic properties necessary for reducing surface tension at interfaces. The presence of the ketone group further modifies its polarity and reactivity. cymitquimica.com

While its precursor, 12-HSA, and esters derived from it are well-established as highly effective water-in-oil emulsifiers, this compound is considered a valuable intermediate and building block for creating new surfactant molecules. cymitquimica.comgoogle.com For instance, the sodium salt of 12-ketostearic acid has been studied as a synthetic membrane probe that binds to hydrophobic regions in lipid bilayers, a behavior characteristic of surfactants. medchemexpress.com Additionally, the methyl ester of this compound is being investigated for its potential use in surfactant formulations. These applications are prominent in the food industry, where it can be used as an emulsifier and stabilizer, and in cosmetics for skin care formulations. smolecule.com

Ecological and Environmental Research Perspectives on 12 Oxooctadecanoic Acid

Occurrence and Detection in Natural Biological Matrices (e.g., Milk, Plant Oils)

12-Oxooctadecanoic acid (12-OODA), also known as 12-ketostearic acid, is a saturated oxo fatty acid (SOFA) that has been identified in various natural sources. It is recognized as a metabolite of ricinoleic acid. google.com Research has confirmed its presence in both animal and plant-based biological matrices.

In animal products, 12-OODA has been detected and quantified in milk. Studies using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have identified 12-oxostearic acid in both cow and goat milk. caymanchem.com In one study, the retention time for 12-oxostearic acid was recorded at 5.19 minutes. caymanchem.com Its presence in milk is considered part of the broader profile of oxidized saturated fatty acids, which are subjects of ongoing research. caymanchem.com

The compound has also been found in plant-derived materials. An analysis of the root extract of Jatropha curcas, a medicinal plant, identified this compound within its hexane (B92381) fraction through liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Furthermore, 12-OODA has been reported in the marine red algae, Gracilariopsis longissima. larodan.com

The detection and quantification of 12-OODA in these complex biological samples are typically achieved using advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed methods. Current time information in Bangalore, IN. For GC-MS analysis, a derivatization step, such as forming a methyl ester, is often used to improve the compound's volatility for accurate measurement. nih.gov

The table below summarizes the documented occurrences of this compound in natural biological matrices.

Table 1: Occurrence of this compound in Natural Matrices

| Biological Matrix | Species/Source | Detection Method | Reference |

| Milk | Cow (Bos taurus) | LC-HRMS | caymanchem.com |

| Milk | Goat (Capra aegagrus hircus) | LC-HRMS | google.comcaymanchem.com |

| Root Extract | Jatropha curcas | LC-MS/MS | nih.gov |

| Algae | Gracilariopsis longissima | Not Specified | larodan.com |

Environmental Fate and Degradation Pathways

Information regarding the specific environmental fate and degradation pathways of this compound is limited, with many safety data sheets for the compound and its esters noting a lack of available data on persistence, degradability, and bioaccumulation. caymanchem.comlookchem.com However, its detection in marine environmental samples suggests a degree of persistence and warrants consideration of its ecological impact.

A wide-scope screening of contaminants in the North-East Atlantic region detected this compound in marine biota and sediment samples. mdpi.com In that study, it was classified as an industrial chemical and was among the compounds prioritized based on a risk assessment, indicating potential environmental concern. mdpi.com

While direct degradation studies on 12-OODA are scarce, inferences can be drawn from related compounds. Its precursor, 12-hydroxyoctadecanoic acid, is not expected to undergo hydrolysis or direct photolysis by sunlight but is considered biodegradable, showing 93% degradation in a standard MITI test. nih.gov This suggests that 12-OODA may also be susceptible to biodegradation. The general catabolism pathway for fatty acids and related oxylipins is β-oxidation, and it is proposed that this is a major metabolic route for octadecanoids, though specific pathways have yet to be fully explored. nih.gov Microbial degradation of the related isomer, 10-oxooctadecanoic acid, has been observed, where it is formed via oxidation of 10-hydroxyoctadecanoic acid and can be subject to further β-oxidation. researchgate.netmdpi.com

Research into Sustainable Production and Waste Management Strategies

Research into the production of this compound has increasingly focused on sustainable methods, primarily leveraging renewable bio-based feedstocks. Concurrently, strategies are being explored for the valorization of waste streams associated with its production and use.

A primary sustainable route for synthesizing 12-OODA originates from castor oil, a renewable and abundant resource. google.com Castor oil is rich in ricinoleic acid, which can be hydrogenated to produce 12-hydroxyoctadecanoic acid (12-HSA). Subsequently, 12-OODA is produced through the selective oxidation of 12-HSA. This process has been refined to include greener chemical approaches, such as catalytic transfer hydrogenation, which can reduce the environmental impact of the production sequence. researchgate.net The oxidation step itself can be performed using methods that minimize heavy metal waste and operate under milder conditions compared to traditional heavy-metal-based oxidants like chromium trioxide.

Biotechnological production is another promising avenue for sustainability. While direct microbial synthesis of 12-OODA is not yet established, research on related isomers demonstrates the potential. For example, microorganisms like Fusarium solani have been shown to produce 10-oxooctadecanoic acid from crude glycerol, a byproduct of biodiesel production. researchgate.net The enzymatic conversion of oleic acid to 10-oxooctadecanoic acid by various bacteria and yeasts is also well-documented. mdpi.com These biocatalytic processes, which involve fatty acid hydratases and alcohol dehydrogenases, represent a potential pathway that could be engineered for the sustainable production of 12-OODA from renewable fatty acid feedstocks. d-nb.info

常见问题

Q. What analytical methods are recommended for identifying and quantifying 12-oxooctadecanoic acid in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For GC-MS, derivatization (e.g., methyl ester formation) improves volatility. Key identification markers include retention indices and characteristic fragmentation patterns (e.g., m/z 298.46 for the molecular ion ). LC-MS/MS in negative ionization mode can detect the deprotonated ion [M-H]⁻ (m/z 297.45) with product ions like m/z 253.3 (loss of CO₂) . Calibration curves using isotopically labeled analogs (e.g., ¹³C-labeled this compound) mitigate matrix effects in complex samples.

Q. How can researchers synthesize this compound with high purity for experimental use?

- Methodological Answer : Synthesis typically involves the oxidation of 12-hydroxystearic acid using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Post-reaction purification via column chromatography (silica gel, eluting with hexane:ethyl acetate 4:1) ensures >97% purity, as verified by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) . Purity validation should include ¹H NMR (δ 2.43 ppm for the keto group) and Fourier-transform infrared spectroscopy (FTIR; C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies address contradictions in the reported biological roles of this compound (e.g., pro-inflammatory vs. anti-inflammatory effects)?

- Methodological Answer : Conflicting data may arise from cell-type specificity or concentration-dependent effects. Researchers should:

- Perform dose-response assays (e.g., 0.1–100 µM) in primary macrophages, epithelial cells, and adipocytes.

- Combine lipidomics with RNA sequencing to correlate this compound levels with inflammatory pathway activation (e.g., NF-κB or PPARγ) .

- Use genetic knockouts (e.g., COX-2⁻/⁻ models) to isolate its metabolic fate in eicosanoid biosynthesis .

Q. How can this compound be studied in environmental matrices, given its low abundance and matrix interference?

- Methodological Answer : Prioritize solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) to isolate oxo-fatty acids from seawater or sediment. Quantify via LC-MS/MS with scheduled multiple reaction monitoring (MRM) to enhance sensitivity. For interference reduction, apply post-column infusion of internal standards to detect matrix effects . The CONnECT study recommends a risk-score framework combining persistence, bioaccumulation, and toxicity data to prioritize environmental monitoring .

Q. What experimental designs are optimal for elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer :

- Use stable isotope tracing (e.g., ¹³C-labeled this compound) with time-course sampling in hepatocyte models.

- Analyze metabolites via high-resolution mass spectrometry (HRMS) coupled with pathway tools like MetaboAnalyst to map β-oxidation or ketone body synthesis routes .

- Validate findings in vivo using knockout mice (e.g., CPT1A⁻/⁻) to assess mitochondrial uptake .

Data Interpretation and Validation

Q. How should researchers resolve discrepancies in quantification results between GC-MS and LC-MS/MS for this compound?

- Methodological Answer :

- Compare derivatization efficiency in GC-MS (e.g., BSTFA vs. diazomethane methylation) versus ion suppression in LC-MS/MS.

- Cross-validate with a certified reference material (CRM) from NIST or Sigma-Aldrich .

- Perform spike-recovery experiments in representative matrices (e.g., plasma, lipid extracts) to identify method-specific biases .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。